molecular formula C20H21NO B2961636 (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 101001-12-1

(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B2961636
CAS No.: 101001-12-1
M. Wt: 291.394
InChI Key: VWPPUIVJOSQTOP-SAPNQHFASA-N
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Description

(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 101001-12-1) is a synthetic benzo[7]annulenone derivative characterized by a conjugated enone system and a 4-(dimethylamino)phenyl substituent at the 6-position. This compound is primarily utilized for laboratory research purposes, with explicit warnings against drug or household use due to its reactive nature . Its structure combines a bicyclic framework with an electron-donating dimethylamino group, which may influence its electronic properties and reactivity. While detailed bioactivity data are absent in the provided evidence, its synthetic accessibility and structural versatility make it a subject of interest in organic chemistry and materials science.

Properties

IUPAC Name

(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPPUIVJOSQTOP-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable cyclic ketone under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The benzo[7]annulenone core serves as a scaffold for diverse derivatives. Key structural analogues include:

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (Parent) None 826-73-3 C11H12O 160.21 Baseline for structural comparisons
(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-... 4-(Dimethylamino)phenylmethylidene 101001-12-1 - - Lab research; electronic studies
(E)-6-Benzylidene-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Benzylidene - C18H16O 248.32 NMR data available; synthetic intermediate
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Chloro at position 3 21413-77-4 C11H11ClO 195.66 Halogenated derivative; no reported bioactivity
6-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (6h) Trifluoromethyl - C18H17F3O2 322.32 82% synthetic yield; fluorinated analogue
(S)-6-((tert-Butyldiphenylsilyl)ethynyl)-6-(2-methylallyl)-... (1o) Silyl ethynyl and allyl groups - C30H32OSi 452.67 91% yield; enantioselective synthesis

Key Observations:

  • Electron-Donating vs.
  • Steric Effects: Bulky substituents, such as the tert-butyldiphenylsilyl group in 1o, may hinder reactivity but improve stereochemical control during synthesis .
  • Synthetic Yields: Fluorinated and silylated derivatives (e.g., 6h, 1o) exhibit high yields (82–91%), suggesting efficient synthetic protocols for functionalized benzo[7]annulenones .

Physicochemical Properties

  • Molecular Weight: Derivatives range from 160.21 g/mol (parent) to 452.67 g/mol (1o), with increased mass correlating to substituent complexity.
  • Melting Points: Limited data are available, though decomposition points (e.g., 178–246°C for thiazolidinone derivatives in ) suggest thermal instability in related structures .

Biological Activity

(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H21NO
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 101001-12-1
  • Synonyms : 6-((E)-[4-(dimethylamino)phenyl]methylidene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one

Anticancer Properties

Research indicates that (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. The mechanisms involved include the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This effect is potentially mediated through the upregulation of antioxidant enzymes and the downregulation of pro-apoptotic factors.

The biological activity of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor progression.
  • Modulation of Gene Expression : It influences the expression levels of genes associated with cell survival and proliferation.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors suggest a role in modulating neuronal activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis induction
NeuroprotectionProtection against oxidative stress; apoptosis reduction
Enzyme InhibitionInhibition of specific tumor-related enzymes

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effect of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased markers for apoptosis after treatment with the compound for 48 hours. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy.

Case Study 2: Neuroprotective Effects in Neurodegenerative Models

In a neurodegenerative model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one resulted in significant reductions in cell death compared to untreated controls. The mechanism was linked to enhanced expression of antioxidant proteins.

Q & A

Q. What are the recommended synthetic routes for this compound in academic research?

The synthesis typically involves multi-step organic reactions. A validated approach includes:

  • Knoevenagel condensation : To form the methylidene bridge between the dimethylaminophenyl group and the benzo[7]annulenone core .
  • Reductive amination : For introducing substituents at the ketone position, using NaBH(OAc)₃ as a stabilizing agent .
  • Decarboxylation/saponification : Critical for removing ester groups post-condensation . Safety protocols (e.g., inert gas handling, moisture control) must align with GHS codes P231+P232 and P235+P410 .

Q. What spectroscopic techniques are effective for structural characterization?

  • ¹H/¹³C NMR : Resolve stereochemistry and confirm the (6E) configuration. For example, methylidene protons appear as singlets near δ 5.42 ppm, while aromatic protons show splitting patterns (e.g., δ 7.35–7.15 ppm) .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₁H₂₁NO requires m/z 303.1623) .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves (P280), respirators (P285), and flame-resistant clothing (P283) .
  • Ventilation : Use fume hoods (P271) to prevent inhalation of vapors (H319/H335) .
  • Storage : Keep in inert, dry conditions below 50°C (P411+P235) .
  • Emergency response : For skin contact, wash with soap/water (P302+P352); for ingestion, seek immediate medical aid (P301+P310) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Monitor decomposition above 50°C (P412) .
  • Light sensitivity tests : UV-Vis spectroscopy to detect photodegradation (e.g., λmax shifts) .
  • HPLC monitoring : Track purity over time in solution (e.g., acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

  • Density functional theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For example, benzo[7]annulenes exhibit HOMO levels near -5.3 eV, suggesting moderate electron affinity .
  • Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .
  • TD-DFT : Predict UV-Vis absorption spectra; compare with experimental λmax (~350 nm for conjugated systems) .

Q. What electrochemical techniques study redox behavior?

  • Cyclic voltammetry (CV) : Use a glassy carbon electrode in CH₂Cl₂ with 0.1 M TBAPF₆ as electrolyte. Look for reversible peaks (E₁/₂) near +1.2 V vs. SCE, indicating oxidation of the dimethylamino group .
  • Controlled-potential electrolysis : Isolate intermediates (e.g., radical cations) for EPR analysis .

Q. How to resolve contradictions in biological activity data?

  • Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation skews IC₅₀ values .
  • Structural analogs : Compare with derivatives (e.g., thiadiazolo[3,2-a]pyrimidinones) to isolate pharmacophore contributions .

Q. What strategies optimize regioselectivity in derivatization?

  • Directed ortho-metalation : Use LiTMP to functionalize the benzo[7]annulene ring at C3/C4 positions .
  • Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) .
  • Protecting groups : Temporarily block the ketone (e.g., ethylene glycol acetal) during nucleophilic attacks .

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